2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a phenoxyphenyl group, and an acetohydrazide moiety. It is often used in proteomics research and has a molecular formula of C21H18ClN3O2 .
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with acetohydrazide, followed by the condensation with 3-phenoxybenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 2-[(4-Chlorophenyl)amino]-N’-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide lies in its combination of chlorophenyl and phenoxyphenyl groups, which contribute to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C21H18ClN3O2 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(Z)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H18ClN3O2/c22-17-9-11-18(12-10-17)23-15-21(26)25-24-14-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-14,23H,15H2,(H,25,26)/b24-14- |
InChI Key |
ZHBWYUNXLKLAFS-OYKKKHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N\NC(=O)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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